Cas no 876941-54-7 (1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one)

1-5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one is a heterocyclic compound featuring a pyrazoline core functionalized with furan, thiophene, and morpholine moieties. Its structural complexity confers potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for bioactive molecule development. The presence of multiple heteroatoms enhances its binding affinity and selectivity in target interactions. The compound's stability and synthetic versatility make it a valuable intermediate in medicinal chemistry for designing novel therapeutics. Its distinct molecular architecture may also contribute to applications in material science, particularly in the development of functionalized polymers or ligands for catalysis. Further research is warranted to explore its full potential.
1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one structure
876941-54-7 structure
Product Name:1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one
CAS No:876941-54-7
MF:C17H19N3O3S
MW:345.41606259346
CID:5438687
Update Time:2025-11-01

1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
    • 1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one
    • Inchi: 1S/C17H19N3O3S/c21-17(12-19-5-8-22-9-6-19)20-14(15-3-1-7-23-15)11-13(18-20)16-4-2-10-24-16/h1-4,7,10,14H,5-6,8-9,11-12H2
    • InChI Key: KGKOXDCAXHBZNE-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C(C2=CC=CO2)CC(C2SC=CC=2)=N1)CN1CCOCC1

1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one Pricemore >>

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Additional information on 1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one

Chemical Profile of 1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one (CAS No. 876941-54-7)

The compound 1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-yl)ethan-1-one, identified by its CAS number 876941-54-7, represents a sophisticated molecular entity designed for exploration in the realm of medicinal chemistry. Its structural framework integrates multiple heterocyclic moieties, including furan, thiophene, and pyrazole, which are well-documented for their potential in modulating biological pathways. The presence of a morpholine substituent further enhances its pharmacological relevance, making it a candidate for further investigation in therapeutic applications.

This compound belongs to a class of molecules that have garnered significant attention due to their ability to interact with biological targets in novel ways. The synergistic combination of the aforementioned heterocycles suggests a multifaceted pharmacophore, which could be exploited for the development of drugs targeting complex diseases. Recent advancements in computational chemistry have enabled the prediction of its binding affinity to various enzymes and receptors, hinting at its potential as an inhibitor or modulator in drug discovery pipelines.

The furan ring in the molecule contributes to its aromaticity and electronic properties, which are critical for interactions with biological targets. Similarly, the thiophene moiety is known for its stability and ability to engage in hydrogen bonding, making it a valuable component in drug design. The pyrazole ring adds another layer of complexity, as it has been extensively studied for its role in antimicrobial and anti-inflammatory agents. Together, these structural elements create a scaffold that is both structurally diverse and functionally rich.

The introduction of the morpholine group at the 2-position of the ethanone backbone is particularly noteworthy. Morpholine derivatives are widely recognized for their role as bioisosteres, capable of replacing other functional groups while maintaining or even enhancing biological activity. This substitution pattern has been successfully employed in the development of antihistamines, antivirals, and cardiovascular drugs. The specific positioning of the morpholine moiety in this compound may influence its solubility, permeability, and metabolic stability, all of which are critical factors in drug development.

Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The structural complexity of 1-5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl-2-(morpholin-4-ylen)ethanone aligns well with this trend. Researchers have been leveraging high-throughput screening and virtual screening techniques to identify promising candidates for further optimization. This compound has shown promise in preliminary assays, particularly in terms of its interaction with enzymes involved in metabolic pathways relevant to inflammation and pain.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The use of advanced catalytic systems has enabled more efficient routes to complex heterocyclic frameworks. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in constructing the interconnectivity between the various rings present in the molecule. Such methodologies not only improve synthetic efficiency but also allow for greater flexibility in modifying the structure for lead optimization.

In terms of pharmacokinetic properties, the presence of multiple heterocyclic rings suggests that this compound may exhibit good oral bioavailability. However, further studies are needed to assess its metabolic stability and potential for drug-drug interactions. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure and confirm its purity post-synthesis.

The potential therapeutic applications of this compound are broad and warrant further exploration. Given its structural features, it could be investigated as a modulator of enzyme activity or as an antagonist/agonist at various receptor sites. For instance, its interaction with cyclooxygenase (COX) enzymes or lipoxygenase (LOX) enzymes could provide insights into its potential role in anti-inflammatory therapies. Additionally, its ability to cross the blood-brain barrier may make it a candidate for central nervous system (CNS) drug development.

Computational modeling has played a pivotal role in understanding the binding interactions of this compound with biological targets. Molecular docking studies have been conducted using sophisticated software packages that simulate protein-ligand interactions at an atomic level. These studies have provided valuable insights into how different parts of the molecule interact with target proteins, guiding future modifications to enhance potency and selectivity.

The future direction of research on this compound will likely involve both experimental validation and computational refinement. In vitro assays will be conducted to assess its activity against relevant biological targets, while parallel computational studies will help refine molecular models for better understanding. The integration of experimental data with computational predictions will provide a comprehensive view of its pharmacological profile.

In conclusion,1–5–(furan–2–yl)–3–(thiophen–2–yl)–4,5–dihydro–1H–pyrazol–1–yl–2–(morpholin–4–ylen)ethanone (CAS No. 876941–54–7) represents a promising lead structure with significant potential for therapeutic development. Its complex heterocyclic architecture and functional diversity make it an attractive candidate for further investigation into various disease areas. As research continues to uncover new applications for such compounds, this molecule stands out as a valuable asset in medicinal chemistry’s arsenal against complex diseases.

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